molecular formula C18H13ClN2O4S B277033 N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B277033
M. Wt: 388.8 g/mol
InChI Key: RLJNEVNOGUQFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as NSC-743380, is a sulfonamide derivative that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood. However, studies have suggested that N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide inhibits the activity of various enzymes and proteins involved in cancer cell growth, inflammation, and viral replication. N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the activity of cyclin-dependent kinase 4, which is involved in cell cycle regulation. N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to inhibit the activity of nuclear factor-kappa B, which is involved in inflammation. Additionally, N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the activity of reverse transcriptase, which is involved in viral replication.
Biochemical and Physiological Effects
N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to reduce inflammation and to inhibit the production of inflammatory cytokines. Additionally, N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the replication of hepatitis B virus and human immunodeficiency virus.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize using different methods, and it has shown promising results in various scientific research applications. However, there are also some limitations for lab experiments. N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood. Additionally, N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has not been tested in clinical trials, and its potential therapeutic applications in humans are not yet known.

Future Directions

There are several future directions for N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide research. Further studies are needed to understand the mechanism of action of N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and to explore its potential therapeutic applications. In vivo studies are needed to evaluate the toxicity and pharmacokinetics of N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. Additionally, clinical trials are needed to evaluate the safety and efficacy of N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in humans. Furthermore, N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide could be modified to improve its potency, selectivity, and pharmacokinetic properties.

Synthesis Methods

N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been synthesized using different methods, including a one-pot synthesis, a Suzuki coupling reaction, and a Pd-catalyzed Sonogashira coupling reaction. The one-pot synthesis involves the reaction of 5-chloro-2-hydroxybenzenesulfonamide with 1-methyl-1,2-dihydrobenzo[cd]indol-2(1H)-one in the presence of a base and a solvent. The Suzuki coupling reaction involves the reaction of 5-chloro-2-hydroxyphenylboronic acid with 1-methyl-1,2-dihydrobenzo[cd]indol-2(1H)-one in the presence of a palladium catalyst and a base. The Pd-catalyzed Sonogashira coupling reaction involves the reaction of 5-chloro-2-iodophenol with 1-methyl-1,2-dihydrobenzo[cd]indol-2(1H)-one in the presence of a palladium catalyst, a copper co-catalyst, and a base.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. In vitro studies have shown that N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, colon cancer, and prostate cancer. N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models. Additionally, N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the replication of hepatitis B virus and human immunodeficiency virus.

properties

Molecular Formula

C18H13ClN2O4S

Molecular Weight

388.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C18H13ClN2O4S/c1-21-14-6-8-16(11-3-2-4-12(17(11)14)18(21)23)26(24,25)20-13-9-10(19)5-7-15(13)22/h2-9,20,22H,1H3

InChI Key

RLJNEVNOGUQFCY-UHFFFAOYSA-N

SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=C(C=CC(=C4)Cl)O)C=CC=C3C1=O

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=C(C=CC(=C4)Cl)O)C=CC=C3C1=O

Origin of Product

United States

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